molecular formula C6H7F3O3S B3024970 Cyclopent-1-en-1-yl trifluoromethanesulfonate CAS No. 28075-49-2

Cyclopent-1-en-1-yl trifluoromethanesulfonate

Cat. No.: B3024970
CAS No.: 28075-49-2
M. Wt: 216.18 g/mol
InChI Key: HAAOHBCJARVREN-UHFFFAOYSA-N
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Description

Cyclopent-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C6H7F3O3S and a molecular weight of 216.18 g/mol . It is a trifluoromethanesulfonate ester of cyclopentene, characterized by the presence of a trifluoromethanesulfonyl group attached to a cyclopentene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Cyclopent-1-en-1-yl trifluoromethanesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:

Cyclopentene+Trifluoromethanesulfonic anhydrideCyclopent-1-en-1-yl trifluoromethanesulfonate\text{Cyclopentene} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} Cyclopentene+Trifluoromethanesulfonic anhydride→Cyclopent-1-en-1-yl trifluoromethanesulfonate

Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher efficiency and yield.

Chemical Reactions Analysis

Cyclopent-1-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, such as halogens, to form halogenated derivatives.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form cyclopentadiene derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclopent-1-en-1-yl trifluoromethanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism by which cyclopent-1-en-1-yl trifluoromethanesulfonate exerts its effects involves its reactivity as an electrophile. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to interact with various molecular targets, including nucleophiles in biological systems and reactive intermediates in chemical synthesis .

Comparison with Similar Compounds

Cyclopent-1-en-1-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:

    Cyclopentyl trifluoromethanesulfonate: Similar structure but with a saturated cyclopentane ring instead of a cyclopentene ring.

    Cyclohexenyl trifluoromethanesulfonate: Similar structure but with a six-membered cyclohexene ring.

    Cyclopent-1-en-1-yl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.

The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts higher reactivity and different chemical properties compared to its analogs .

Properties

IUPAC Name

cyclopenten-1-yl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3S/c7-6(8,9)13(10,11)12-5-3-1-2-4-5/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAOHBCJARVREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472181
Record name Trifluoro-methanesulfonic acid cyclopent-1-enyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28075-49-2
Record name Trifluoro-methanesulfonic acid cyclopent-1-enyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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